(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom attached to a pyridine ring, which is further connected to a hydroxylamine group through a methylene bridge. The presence of these functional groups makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine typically involves the reaction of 4-bromopyridine-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-[(4-Chloropyridin-3-YL)methylidene]hydroxylamine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
N-[(4-Methylpyridin-3-YL)methylidene]hydroxylamine:
Uniqueness
(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine is unique due to the presence of the bromine atom, which can participate in various chemical reactions, and the (E)-configuration, which may influence its biological activity and interactions with molecular targets. This combination of features makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSTYZVVGNQHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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